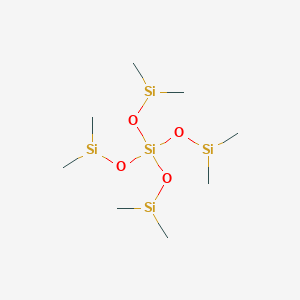

Tetrakis(dimethylsilyloxy)silane

Overview

Description

Tetrakis(dimethylsilyloxy)silane is a polyfunctional organosiloxane . It is employed for non-volatile NMR standard for high-temperature work, in place of the highly volatile and as a cross-linker for vinyl functional silicones .

Synthesis Analysis

Tetrakis(dimethylsilyloxy)silane is synthesized from Chlorodimethylsilane . The product was collected at 52° C under a pressure of 0.8 kPa in 55% yield . Using DSC, the melting point is measured at -108° C . 1.13 g (3.44 mmol) of this silane and 5.0 g (15.14 mmol)p-allyloxy-p’-diphenylbenzoate were then reacted using the procedure described .Molecular Structure Analysis

The molecular formula of Tetrakis(dimethylsilyloxy)silane is C8H28O4Si5 . It has a molecular weight of 328.73 .Chemical Reactions Analysis

The product, tetrakis(dimethylsilyloxy)silane, was collected at 52° C under a pressure of 0.8 kPa in 55% yield . Using DSC, the melting point is measured at -108° C . 1.13 g (3.44 mmol) of this silane and 5.0 g (15.14 mmol)p-allyloxy-p’-diphenylbenzoate were then reacted .Physical And Chemical Properties Analysis

Tetrakis(dimethylsilyloxy)silane is a liquid at 20°C . It has a boiling point of 190°C , a melting point of -60°C , and a flash point of 67°C . The specific gravity at 20/20 is 0.89 , and the refractive index is 1.39 .Scientific Research Applications

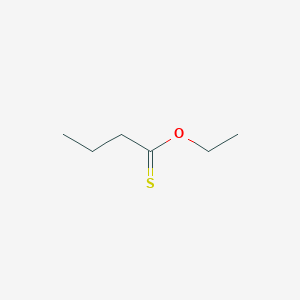

Synthesis of Carboxamides and Thioesters :

- Tetrakis(pyridin-2-yloxy)silane, a variant of Tetrakis(dimethylsilyloxy)silane, has been effectively employed as a dehydrating agent for forming various carboxamides from carboxylic acids and amines. This includes secondary or tertiary alkyl substituted ones in good to high yields without using basic promoters (Tozawa, Yamane, & Mukaiyama, 2005).

- Another variant, Tetrakis(2-methylimidazol-1-yl)silane, reacts readily with carboxylic acids to form corresponding 1-acyl-2-methylimidazole intermediates, which then undergo condensation with nucleophiles like amines or thiols to yield carboxamides or thioesters (Mukaiyama, Tozawa, & Yamane, 2006).

Creation of Silicone-Based Materials :

- A study demonstrated the use of Tetrakis(dimethylsilyloxy)silane in synthesizing irregular tetra-branched star polymers, which were then modified and used to create crosslinked polydimethylsiloxane (PDMS) films. These films have applications in various fields due to their unique properties (Cai & Weber, 2004).

- It also finds application in the synthesis of silicone core dendrimers bearing terminal dialkoxy and trialkoxy silane groups, which have significant thermal properties (Saxena, Bisaria, & Saxena, 2010).

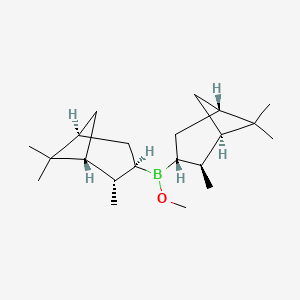

Silane-based Exchange Reactions :

- The compound is used in multiple silyl exchange reactions to obtain various silane compounds like Tetrakis(dimethylphenylsilyl)silane and Tetrakis(pentamethyldisilanyl)silane. Such reactions are fundamental in the synthesis of spirocyclic and cyclic silicon-based compounds (Hlina et al., 2009).

Photopolymerization and Material Properties :

- Tetrakis[(methacryloyloxy)ethoxy]silane, a related compound, has been studied for its photopolymerization kinetics and the dynamic mechanical properties of the polymers formed. These polymers show potential in high-temperature applications (Uyğun et al., 2011).

Silane-linked Tetraradicals :

- Tetrakis(N-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)silane has been studied for its electron paramagnetic resonance (EPR) spectroscopy and crystallography. Such silane-linked tetraradicals are of interest in materials science and chemistry (Liao et al., 2002).

Safety And Hazards

Tetrakis(dimethylsilyloxy)silane is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

InChI |

InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUILILVWRHZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306610 | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(dimethylsiloxy)silane | |

CAS RN |

17082-47-2 | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.